molecular formula C5H5ClN2 B130241 2-Chloro-6-methylpyrazine CAS No. 38557-71-0

2-Chloro-6-methylpyrazine

Cat. No. B130241
CAS RN: 38557-71-0
M. Wt: 128.56 g/mol
InChI Key: CKUVSPQGYLELRG-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyrazine (2C6MP) is a heterocyclic aromatic compound, which is a member of the pyrazine family. It is a colorless volatile liquid with a pungent odor and a boiling point of 156°C. It has a wide range of applications in the food and pharmaceutical industries, and is also used as a chemical intermediate in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Functionalization

  • Functionalized Pyrazines Synthesis : The reaction involving 6-chloro-1-methylpyrazin-2(1 H)-one with Grignard reactants creates a variety of 3,6-difunctionalized 1-methylpyrazin-2(1 H)-ones, representing a notable example of tele-nucleophilic substitution of hydrogen in synthesis (Mampuys et al., 2019).
  • Synthesis of 2-Methylpyrazine : A method for synthesizing 2-methylpyrazine involves a catalytic reaction of ethylene diamine and propylene glycol, with improved dehydrogenation by chromium promoter addition (Jing et al., 2008).

Chemical Reactions and Properties

  • Polarography in Acidic Conditions : 2-Hydroxy-3-phenyl-6-methylpyrazine, identified from the acidic degradation of cephalexin, exhibits specific electrochemical properties in 5M hydrochloric acid, useful for determining cephalexin in plasma (Núñez-Vergara et al., 1982).
  • Crystal Structural Analysis : The crystal and molecular structures of methyl-substituted pyrazines were investigated, contributing to understanding of their structural and bonding properties (Rok et al., 2018).

Environmental and Agricultural Implications

  • Herbicide Residue Analysis : Studies on atrazine, a herbicide structurally similar to 2-Chloro-6-methylpyrazine, reveal insights into environmental residues and their ecological impact (Kolpin, 1997; Solomon et al., 1996).

Safety and Hazards

2-Chloro-6-methylpyrazine is considered hazardous. It causes serious eye irritation and skin irritation . It may be harmful if inhaled . Safety measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

While specific future directions for 2-Chloro-6-methylpyrazine are not mentioned in the available resources, research developments in related compounds such as pyrimidines suggest potential directions. These include the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-chloro-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-7-3-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUVSPQGYLELRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428246
Record name 2-Chloro-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38557-71-0
Record name 2-Chloro-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methylpyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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